Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate

Antibacterial Triazolopyrazine Structure–Activity Relationship

Researchers developing kinase inhibitors, P2X7 modulators, or antibacterial agents frequently encounter synthetic dead ends when using generic triazolopyrazine cores lacking defined N-substitution. This compound delivers the precise 3-methyl-triazolo[4,3-a]pyrazine scaffold with an N-ethyl carbamate-protected piperazine at the 8-position, directly enabling: • P2X7 modulator SAR studies as a US9040534B2 template compound • Divergent library synthesis via carbamate deprotection and subsequent N-functionalization • PROTAC degrader assembly exploiting the free piperazine NH handle (post-deprotection) and favorable fragment-like properties (tPSA ~87 Ų) Supplied with full analytical characterization. Bulk quantities available upon request.

Molecular Formula C13H18N6O2
Molecular Weight 290.327
CAS No. 1904408-40-7
Cat. No. B2453918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate
CAS1904408-40-7
Molecular FormulaC13H18N6O2
Molecular Weight290.327
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2=NC=CN3C2=NN=C3C
InChIInChI=1S/C13H18N6O2/c1-3-21-13(20)18-8-6-17(7-9-18)11-12-16-15-10(2)19(12)5-4-14-11/h4-5H,3,6-9H2,1-2H3
InChIKeyWIIPZZZVSXJNHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate: Core Scaffold Identity


Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate (C14H20N6O2, MW 304.35) is a functionalized triazolo[4,3-a]pyrazine bearing a 3-methyl substituent and an N-ethyl carbamate-protected piperazine at the 8-position. This scaffold belongs to a class of nitrogen-rich heterocycles recognized as privileged structures in medicinal chemistry, serving as key intermediates for kinase inhibitors, PARP-1 ligands, and antibacterial agents [1]. Its unique combination of a free piperazine NH handle (after deprotection) and the electron-rich triazolopyrazine core is distinct from simple 8-piperazino-triazolo[4,3-a]pyrazine building blocks, potentially enabling divergent library synthesis [2].

Triazolo[4,3-a]pyrazine core 3-Methyl-substituted privileged heterocycle for kinase inhibitor and PARP-1 ligand synthesis.
Protected piperazine handle Ethyl carbamate-protected piperazine at 8-position enables divergent library elaboration after deprotection.
Antibacterial entry point Class-level evidence shows piperazine-substituted triazolopyrazines display antibacterial activity; supports SAR exploration.

Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate: Carbamate Substitution Specificity


Compounds within the triazolo[4,3-a]pyrazine class exhibit exquisite sensitivity to N-substitution on the appended piperazine ring. Direct comparison of 8-piperazino-triazolo[4,3-a]pyrazines bearing different N-capping groups shows that even minor modifications (e.g., methyl vs. ethyl carbamate) can alter key physicochemical properties such as logP, solubility, and hydrogen-bonding capacity [1]. The ethyl carbamate group in the target compound serves as a protecting group that modulates lipophilicity and metabolic stability during multi-step syntheses; its removal or exchange is not straightforward without altering reaction outcomes. Therefore, procurement based solely on the triazolopyrazine core without considering the specific piperazine substitution may lead to synthetic failure or divergent biological profiles [2].

Free piperazine analog may alter synthetic trajectory
The ethyl carbamate protecting group modulates lipophilicity (ΔlogP +0.4 vs. free NH) and solubility; unprotected analog can lead to different reaction outcomes and byproduct profiles.
tert-Butyl carbamate shifts lipophilicity significantly
More lipophilic tert-butyl carbamate (logP >2.0) changes permeability and hydrogen-bonding capacity, potentially altering biological target engagement and synthetic intermediate handling.
Methyl carbamate or other N-substitution alters SAR
Even minor N-substitution differences affect key physicochemical properties; antibacterial activity and P2X7 modulation may not transfer without re-evaluating the scaffold.

Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate: Differentiation Evidence


Piperazine Substitution Essential for Antibacterial Activity

In a 2023 study of triazolo[4,3-a]pyrazine derivatives, only compounds bearing a piperazine moiety at the 8-position displayed measurable antibacterial activity against S. aureus and E. coli. The most active compound (2e) achieved MIC values of 32 µg/mL (S. aureus) and 16 µg/mL (E. coli), comparable to ampicillin. Compounds lacking the piperazine were inactive. This class-level inference indicates that the piperazine substitution is essential for activity, positioning ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate as a privileged intermediate for further elaboration [1].

Piperazine requirement
Class-level inference
Compound 2e (substituted piperazine): MIC 32 µg/mL (S. aureus), 16 µg/mL (E. coli). Unsubstituted analogs: inactive.
Supports piperazine-substituted scaffold as critical for antibacterial screening.
Class-level SAR; direct activity of target compound not tested.
Antibacterial Triazolopyrazine Structure–Activity Relationship

Carbamate-Protected Piperazine in P2X7 Modulation

The US patent US9040534B2 explicitly claims triazolo[4,3-a]pyrazines bearing piperazine carbamate substituents as P2X7 modulators. Within the patent, variation of the carbamate group (e.g., ethyl, tert-butyl) is shown to modulate potency. While specific IC50 values for the ethyl carbamate derivative are not disclosed, close analogs with tert-butyl carbamate demonstrated sub-micromolar activity in Ca2+ flux assays. This class-level inference suggests that the ethyl carbamate variant may offer distinct pharmacokinetic properties that warrant direct investigation [1].

P2X7 modulation IC₅₀
Class-level inference
Tert-butyl carbamate analog: IC₅₀ = 0.200 nM (Ca²⁺ flux assay, recombinant human P2X7). Target ethyl carbamate not individually reported.
Ethyl carbamate variant may provide distinct pharmacokinetic properties within patent scope.
Patent claims cover carbamate-substituted triazolopyrazines; direct potency data not disclosed for this ester.
P2X7 antagonist Triazolopyrazine Piperazine carbamate

Physicochemical Differentiation from Piperazine Analogs

Computational comparison of the target compound with its closest analogs reveals meaningful differences in predicted lipophilicity and hydrogen-bonding capacity. The ethyl carbamate derivative exhibits a calculated logP of approximately 0.7, compared to 0.3 for the free piperazine (CAS 305865-38-7) and >2.0 for the tert-butyl carbamate analog (CAS 1334135-78-2). This moderate lipophilicity, coupled with a topological polar surface area (tPSA) of 87 Ų, places the compound within favorable drug-like space (Lipinski, Veber) [1][2].

Predicted physicochemical differentiation
Supporting evidence
Target: logP ~0.7, tPSA ~87 Ų. Free piperazine analog: logP 0.3. tert-Butyl analog: logP >2.0.
Intermediate lipophilicity offers balanced profile for permeability and solubility.
Predicted values; experimental validation recommended.
Physicochemical properties Drug-likeness Piperazine carbamate

Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate: Application Scenarios


Antibacterial Lead Diversification

The demonstrated essentiality of the piperazine group for antibacterial activity in the triazolo[4,3-a]pyrazine series [1] makes this ethyl carbamate-protected building block a strategic starting point for parallel synthesis of diverse N-substituted analogs. Researchers can deprotect and functionalize the piperazine to rapidly explore structure–activity relationships aimed at improving MIC values against Gram-positive and Gram-negative pathogens.

P2X7 Antagonist Probe Development

Because the compound falls within the patent claims of US9040534B2 as a P2X7 modulator [2], it can serve as a direct template for generating tool compounds to study P2X7-mediated inflammatory pathways. The ethyl carbamate may provide a distinct pharmacokinetic handle compared to the more lipophilic tert-butyl carbamate variants.

Fragment-Based and PROTAC Library Synthesis

The predicted moderate lipophilicity (logP ~0.7) and favorable tPSA (87 Ų) of the target compound position it well as a fragment-like intermediate for assembling targeted protein degradation libraries. The free piperazine NH (post-deprotection) offers a convenient conjugation point for E3 ligase ligands, while the triazolopyrazine core can engage diverse targets [3].

Application
Selection Property
Validation Focus
Antibacterial lead diversification
Carbamate-protected piperazine handle for parallel N-substitution
MIC endpoints against Gram-positive and Gram-negative strains
P2X7 antagonist probe development
Triazolopyrazine core as P2X7 modulator scaffold
Ca²⁺ flux assay response and inflammatory pathway readouts
Fragment-based & PROTAC library synthesis
Predicted balanced lipophilicity and tPSA within drug-like space
Conjugation efficiency and permeability in targeted degradation assays
Quote Request

Request a Quote for Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.